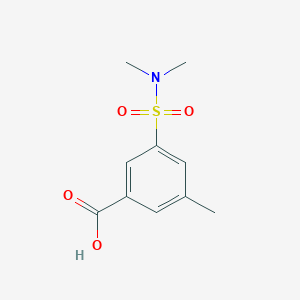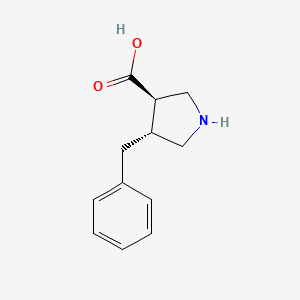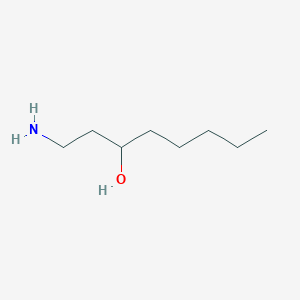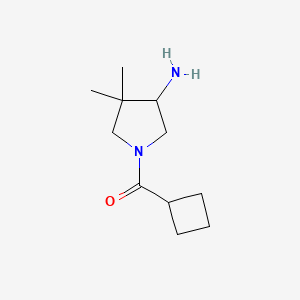
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound is characterized by a cyclobutanecarbonyl group attached to a 4,4-dimethylpyrrolidin-3-amine structure. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of 1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine involves several steps. One common synthetic route includes the reaction of cyclobutanecarbonyl chloride with 4,4-dimethylpyrrolidin-3-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces secondary or tertiary amines.
Aplicaciones Científicas De Investigación
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine can be compared with other similar compounds, such as:
1-Ethyl-4,4-dimethylpyrrolidin-3-amine: This compound has a similar pyrrolidine structure but with an ethyl group instead of a cyclobutanecarbonyl group.
Pyrrolidine derivatives: Various pyrrolidine derivatives are used in drug discovery and development due to their versatile biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives.
Propiedades
Fórmula molecular |
C11H20N2O |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
(4-amino-3,3-dimethylpyrrolidin-1-yl)-cyclobutylmethanone |
InChI |
InChI=1S/C11H20N2O/c1-11(2)7-13(6-9(11)12)10(14)8-4-3-5-8/h8-9H,3-7,12H2,1-2H3 |
Clave InChI |
VKLDPTKNZSLUBD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CC1N)C(=O)C2CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Pyrimidin-2-yl)amino]propane-1-thiol](/img/structure/B13159288.png)
![2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine](/img/structure/B13159302.png)
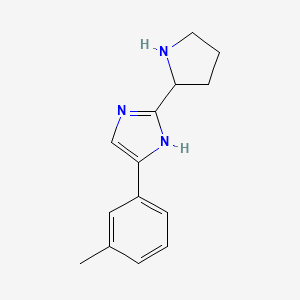
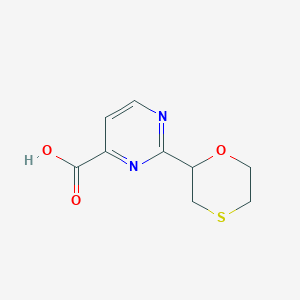
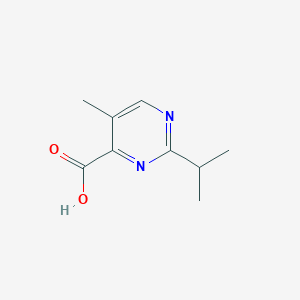
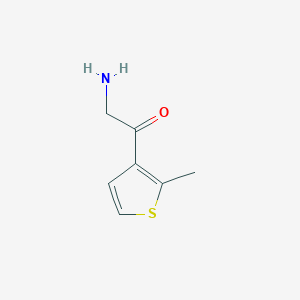
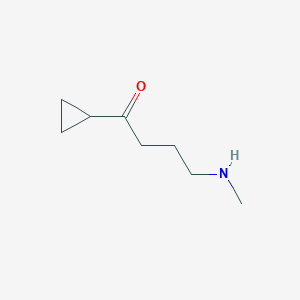
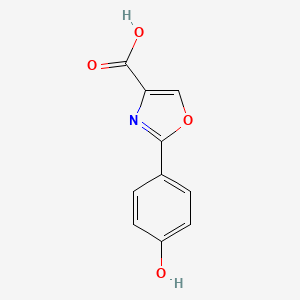

![3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13159357.png)
